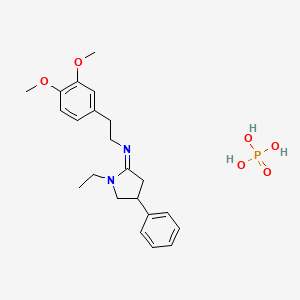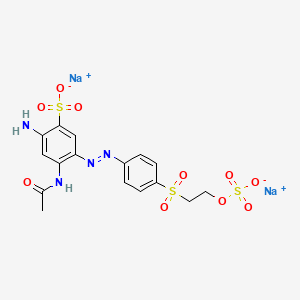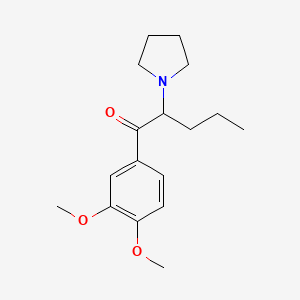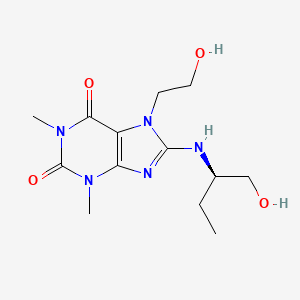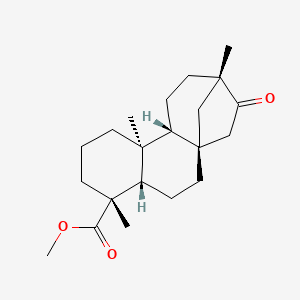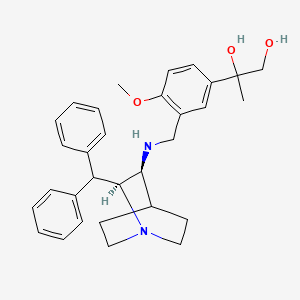
Ezlopitant metabolite M12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezlopitant metabolite M12 is a significant metabolite of ezlopitant, a nonpeptidic substance P receptor antagonist. Ezlopitant is known for its role in blocking the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception and inflammation. The metabolite M12 is identified as ω,ω-1-dihydroxy (1,2-dihydroxy) derivative of ezlopitant .
Vorbereitungsmethoden
The preparation of ezlopitant metabolite M12 involves the metabolic oxidation of ezlopitant. The primary synthetic route includes the oxidation of the isopropyl side chain of ezlopitant to form the ω-hydroxy and ω-1-hydroxy metabolites. Further oxidation leads to the formation of the ω,ω-1-dihydroxy (1,2-dihydroxy) metabolite M12
Analyse Chemischer Reaktionen
Ezlopitant metabolite M12 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M12 involves the oxidation of the isopropyl side chain.
O-demethylation: This reaction involves the removal of a methyl group from the methoxy moiety.
Oxidative dealkylation: This reaction results in the cleavage of the 2-benzhydryl-1-aza-bicyclo [2.2.2]oct-3-yl moiety.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes. The major products formed from these reactions are the ω-hydroxy, ω-1-hydroxy, and ω,ω-1-dihydroxy metabolites .
Wissenschaftliche Forschungsanwendungen
Ezlopitant metabolite M12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: M12 is used to study the metabolic pathways and pharmacokinetics of ezlopitant in humans.
Drug Development: Understanding the metabolism of ezlopitant and its metabolites, including M12, is crucial for the development of new drugs targeting the neurokinin 1 receptor.
Toxicology: Research on M12 helps in assessing the safety and potential toxic effects of ezlopitant and its metabolites.
Wirkmechanismus
The mechanism of action of ezlopitant metabolite M12 involves its interaction with the neurokinin 1 receptor. The metabolite is formed through the oxidation of the isopropyl side chain of ezlopitant, leading to the formation of the ω,ω-1-dihydroxy derivative. This metabolite retains the ability to interact with the neurokinin 1 receptor, thereby contributing to the overall pharmacological effects of ezlopitant .
Vergleich Mit ähnlichen Verbindungen
Ezlopitant metabolite M12 can be compared with other metabolites of ezlopitant, such as:
ω-hydroxy metabolite (M16): Formed through the oxidation of the isopropyl side chain, similar to M12.
ω-1-hydroxy metabolite: Another oxidation product of the isopropyl side chain.
The uniqueness of M12 lies in its dual hydroxylation, which distinguishes it from other metabolites like M16. This dual hydroxylation may influence its pharmacokinetic properties and interaction with the neurokinin 1 receptor .
Eigenschaften
CAS-Nummer |
368454-88-0 |
|---|---|
Molekularformel |
C31H38N2O3 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-[3-[[[(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-4-methoxyphenyl]propane-1,2-diol |
InChI |
InChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1 |
InChI-Schlüssel |
MVXRTLWIKNHZBT-XPZBDPFPSA-N |
Isomerische SMILES |
CC(CO)(C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



